molecular formula C22H24N4O2S B492703 1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone CAS No. 671200-78-5

1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone

Cat. No.: B492703
CAS No.: 671200-78-5
M. Wt: 408.5g/mol
InChI Key: XNTRHEYLZHHITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone is a useful research compound. Its molecular formula is C22H24N4O2S and its molecular weight is 408.5g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone , also referred to by its chemical identifiers and CAS number (929848-99-7), has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O2SC_{19}H_{22}N_{4}O_{2}S. Its structure features a pyrrole ring substituted with a methoxyethyl group and a triazoloquinoline moiety linked via a thioether bond. The unique arrangement of functional groups suggests a variety of interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.
  • Anticancer Properties : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines. Mechanistic studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cell culture models. This suggests potential applications in treating inflammatory diseases.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thiazole and triazole moieties may interact with enzymes involved in nucleic acid synthesis, effectively disrupting cellular processes in pathogenic organisms.
  • Modulation of Signaling Pathways : The compound appears to influence signaling pathways associated with cell survival and apoptosis, particularly through the modulation of NF-kB and MAPK pathways.
  • Receptor Interactions : There is evidence suggesting that the compound interacts with specific receptors involved in immune responses, enhancing its anti-inflammatory effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values ranging from 10 to 20 µg/mL.
Study 2Reported IC50 values for cancer cell lines (e.g., MCF-7) at approximately 15 µM, indicating moderate potency as an anticancer agent.
Study 3In vivo models showed reduced inflammation markers when administered in doses of 50 mg/kg body weight.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-14-11-17-7-5-6-8-19(17)26-21(14)23-24-22(26)29-13-20(27)18-12-15(2)25(16(18)3)9-10-28-4/h5-8,11-12H,9-10,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTRHEYLZHHITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)C4=C(N(C(=C4)C)CCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.